molecular formula C14H20N2O2 B13877950 Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate

Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate

Cat. No.: B13877950
M. Wt: 248.32 g/mol
InChI Key: UAVVOQNLEKXXSU-UHFFFAOYSA-N
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Description

Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C14H21N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoate group attached to a piperidine ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate typically involves the reaction of 2-(chloromethyl)benzoic acid with 4-aminopiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-aminopiperidin-1-yl)benzoate
  • Methyl 4-[(2-oxopiperidin-1-yl)methyl]benzoate

Uniqueness

Methyl 2-((4-aminopiperidin-1-yl)methyl)benzoate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)13-5-3-2-4-11(13)10-16-8-6-12(15)7-9-16/h2-5,12H,6-10,15H2,1H3

InChI Key

UAVVOQNLEKXXSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCC(CC2)N

Origin of Product

United States

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